Home > Products > Screening Compounds P27293 > 18,19-Dehydrobuprenorphine
18,19-Dehydrobuprenorphine - 155203-05-7

18,19-Dehydrobuprenorphine

Catalog Number: EVT-13572988
CAS Number: 155203-05-7
Molecular Formula: C29H39NO4
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

18,19-Dehydrobuprenorphine is a potent derivative of buprenorphine, classified as a didehydro compound. It exhibits approximately double the potency of buprenorphine and has been shown to produce a long-lasting antinociceptive effect in animal models. Unlike buprenorphine and morphine, it does not induce conditioned place preference, indicating a lower potential for abuse. The compound has a significantly higher affinity for the μ-opioid receptor compared to buprenorphine, while showing reduced affinity for δ- and κ-opioid receptors .

Source and Classification

18,19-Dehydrobuprenorphine is synthesized from thebaine, a natural product derived from the opium poppy. It falls under the category of synthetic opioids, which are compounds designed to mimic the effects of natural opioids while potentially offering improved therapeutic profiles. Its chemical formula is C29H39NO4C_{29}H_{39}NO_{4} with a molecular weight of 465.63 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 18,19-dehydrobuprenorphine involves several key steps:

  1. Starting Material: Thebaine is used as the starting material.
  2. Diels-Alder Reaction: Thebaine is converted into thevinone through a Diels-Alder reaction.
  3. Grignard Reaction: Thevinone undergoes a Grignard reaction with tert-butylmagnesium bromide to yield tert-butylthevinol.
  4. N-Demethylation: This intermediate is then N-demethylated using bromine cyanide to form N-cyano-tert-butylthevinol.
  5. Cyclopropylmethyl Group Introduction: A cyclopropylmethyl group is introduced through alkylation reactions.
  6. Final Steps: The final product, 18,19-dehydrobuprenorphine, is obtained after several purification steps including hydrolysis and demethylation .
Molecular Structure Analysis

Structure and Data

The molecular structure of 18,19-dehydrobuprenorphine features a complex arrangement characteristic of morphinan derivatives:

  • Molecular Formula: C29H39NO4C_{29}H_{39}NO_{4}
  • Molecular Weight: 465.63 g/mol
  • Structural Features: It contains multiple functional groups including methoxy and hydroxyl groups, contributing to its pharmacological activity.

X-ray diffraction studies have confirmed the stereochemistry and spatial arrangement of atoms within the molecule, essential for understanding its interaction with opioid receptors .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis involves several chemical reactions:

  • Grignard Reaction: This step allows for the introduction of bulky groups (tert-butyl) which enhance receptor affinity.
  • N-Demethylation: Using bromine cyanide facilitates selective removal of methyl groups under controlled conditions.
  • Alkylation: The introduction of cyclopropylmethyl enhances the compound's pharmacological profile.

These reactions are executed under specific conditions (temperature, solvent choice) to optimize yield and purity .

Mechanism of Action

The mechanism of action for 18,19-dehydrobuprenorphine primarily involves its interaction with opioid receptors:

  • μ-Opioid Receptor Agonism: It exhibits high affinity for μ-opioid receptors, leading to analgesic effects.
  • Reduced Affinity for Other Receptors: Compared to buprenorphine, it shows lower interactions with δ- and κ-opioid receptors, which may contribute to its reduced side effects and lower abuse potential.

This selective receptor activity is crucial for its therapeutic applications in pain management without significant addiction risks .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents; must be handled with care during synthesis.

These properties are essential for its formulation in pharmaceutical applications .

Applications

18,19-Dehydrobuprenorphine has significant scientific uses:

  • Pain Management: Its potent analgesic properties make it a candidate for treating moderate to severe pain.
  • Research Applications: Used in studies investigating opioid receptor interactions and developing new analgesics with reduced side effects.

The ongoing research into this compound aims to explore its full therapeutic potential while minimizing addiction risks associated with traditional opioids .

Introduction to 18,19-Dehydrobuprenorphine

Historical Context and Discovery of 18,19-Dehydrobuprenorphine

18,19-Dehydrobuprenorphine (developmental code HS-599) was first synthesized as part of a strategic effort to develop novel analgesics from the oripavine scaffold. Its discovery emerged from systematic structural modifications of buprenorphine—a semi-synthetic opioid derived from thebaine. Early pharmacological characterization occurred in the late 1990s, with seminal studies published in 2001 by Lattanzi et al. demonstrating its potent and long-lasting antinociceptive effects in rodent models. Unlike buprenorphine, which was patented in 1965 and approved medically in 1981, 18,19-dehydrobuprenorphine remained an investigational compound. Its development reflected ongoing research to optimize the therapeutic profile of opioid analgesics by enhancing receptor selectivity and reducing abuse potential [1] [4] [7].

Table 1: Key Events in the Development of 18,19-Dehydrobuprenorphine

YearEventSignificance
1965Buprenorphine patentedFoundation for derivative development
1981Buprenorphine approved for medical useClinical validation of oripavine scaffold
1990sSynthesis of 18,19-dehydrobuprenorphine (HS-599)Structural innovation via didehydro modification
2001Publication of binding affinity and behavioral studiesProof of enhanced μ-receptor selectivity and potency

Structural Relationship to Buprenorphine and Oripavine Derivatives

18,19-Dehydrobuprenorphine is a didehydro derivative of buprenorphine, sharing the core oripavine structure characterized by a 4,5α-epoxymorphinan skeleton with a 6,14-etheno bridge. Its defining modification is the introduction of a double bond between positions C18 and C19, altering the conformation of the cyclopropylmethyl group attached to the nitrogen atom. This change increases molecular rigidity compared to buprenorphine, as confirmed by X-ray crystallography studies. The compound retains the 1-hydroxy-1,2,2-trimethylpropyl substituent at C7α and methoxy group at C6β but exhibits distinct stereoelectronic properties due to unsaturation. These structural features position it within the class of C19-substituted oripavine derivatives optimized for high μ-opioid receptor (MOR) affinity [1] [4] [8].

The synthesis route typically involves diels-alder reactions of thebaine followed by selective hydrogenation and demethylation steps. Advanced techniques employ lanthanide catalysts for stereoselective reduction and palladium-mediated dehydrogenation to introduce the C18=C19 bond. Protecting groups (e.g., acetyl or silyl) are often used to shield reactive sites during synthesis [8] [9].

Rationale for Development in Opioid Analgesic Research

The development of 18,19-dehydrobuprenorphine addressed three critical challenges in opioid pharmacology:

  • Potency Limitations: Buprenorphine's partial agonism at MOR imposes a ceiling effect on analgesia.
  • Receptor Selectivity: Off-target activity at δ-opioid (DOR) and κ-opioid (KOR) receptors contributes to adverse effects.
  • Abuse Potential: Existing opioids trigger reward pathways via dopamine release.

Table 2: Pharmacological Rationale for 18,19-Dehydrobuprenorphine Development

Pharmacological ChallengeBuprenorphine Profile18,19-Dehydrobuprenorphine Solution
MOR AffinityHigh (Ki = 0.21 nM)3-fold higher (Ki = 0.07 nM)
DOR/KOR ActivityModerate DOR/KOR bindingReduced off-target binding
Intrinsic EfficacyPartial agonist at MORFull agonist in tail-flick test
Abuse LiabilityInduces conditioned place-preferenceNo place-preference in rats

Preclinical data revealed that 18,19-dehydrobuprenorphine produced antinociception with approximately twice the potency of buprenorphine in the rat tail-flick assay. Crucially, it exhibited no reward behavior in conditioned place-preference tests—a stark contrast to both morphine and buprenorphine. This profile suggested potential as an analgesic with reduced misuse potential, aligning with global efforts to develop abuse-deterrent opioids [1] [4] [7]. Its unique activity stemmed from enhanced MOR selectivity and kinetic properties, including slow dissociation from MOR (t₁/₂ ≈ 2–5 hours), which contributed to prolonged duration without cumulative toxicity [6] [7].

Properties

CAS Number

155203-05-7

Product Name

18,19-Dehydrobuprenorphine

IUPAC Name

(1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol

Molecular Formula

C29H39NO4

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C29H39NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-11,17,20-21,24,31-32H,6-7,12-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1

InChI Key

XXEUUFWMPBSHCE-IHFGGWKQSA-N

Canonical SMILES

CC(C)(C)C(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Isomeric SMILES

C[C@]([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.